m-PEG9-SH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O9S/c1-20-2-3-21-4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29/h29H,2-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNIDSBAWGKXHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694733 |

Source

|

| Record name | 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651042-84-1 |

Source

|

| Record name | 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of m-PEG9-SH

This guide provides a detailed overview of the chemical structure, properties, and visual representation of methoxy-polyethylene glycol (9)-thiol (m-PEG9-SH), a heterobifunctional polymer commonly utilized in bioconjugation, drug delivery, and nanotechnology.

Core Chemical Structure

The chemical structure of this compound is linear and composed of three distinct functional regions: a terminal methoxy (B1213986) group, a polyethylene (B3416737) glycol chain of nine repeating ethylene (B1197577) oxide units, and a terminal thiol group.[1] This specific arrangement makes it a monofunctional PEG derivative, where the thiol group provides a reactive site for conjugation.[2]

-

Methoxy Group (m-) : The "m" in this compound stands for a methoxy group (CH₃O-), which caps (B75204) one end of the polymer chain.[3][4] This group is chemically inert, preventing the PEG chain from reacting at this terminus and ensuring its monofunctional nature.

-

Polyethylene Glycol (PEG) Linker : The central part of the molecule consists of a polyethylene glycol chain. The "(PEG)9" designation indicates that there are nine repeating units of ethylene glycol (-CH₂CH₂O-).[5] This PEG linker is hydrophilic, imparting water solubility to the entire molecule and to any conjugate it is attached to. PEGylation, the process of attaching PEG chains to molecules, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

-

Thiol Group (-SH) : The other end of the PEG chain is terminated with a thiol (or sulfhydryl) group (-SH).[1][6] This functional group is highly reactive and serves as the primary site for conjugation. The thiol group can form covalent bonds with other molecules, such as proteins, peptides, or nanoparticles, through various chemical reactions.[4] It has a particularly high affinity for gold surfaces, making m-PEG-SH derivatives valuable for the functionalization of gold nanoparticles.[1]

The full chemical name for this compound is 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol.[5]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Full Chemical Name | 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol | [5] |

| Synonyms | mPEG9-Thiol, mPEG-SH | [2][5] |

| CAS Number | 651042-84-1 | [5] |

| Molecular Formula | C₁₉H₄₀O₉S | [5] |

| Molecular Weight | 444.58 g/mol | [5] |

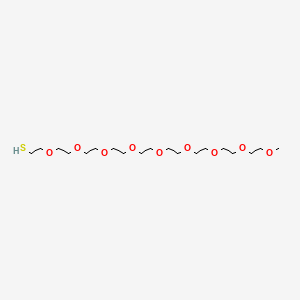

Visual Representation of the Chemical Structure

The following diagram illustrates the chemical structure of this compound, detailing the arrangement of its constituent atoms and functional groups.

Figure 1: Chemical structure of this compound.

Experimental Protocols

While this guide focuses on the chemical structure, the utility of this compound is demonstrated through its application in various experimental protocols. A common application is the functionalization of gold nanoparticles.

Protocol: Gold Nanoparticle Functionalization with this compound

-

Synthesis of Gold Nanoparticles (AuNPs): Gold nanoparticles are typically synthesized by the reduction of a gold salt, such as chloroauric acid (HAuCl₄), in the presence of a reducing agent like sodium citrate. This results in a colloidal suspension of AuNPs.

-

Preparation of this compound Solution: A solution of this compound is prepared in an appropriate solvent, typically deionized water or an alcohol, at a desired concentration.

-

Functionalization Reaction: The this compound solution is added to the AuNP suspension. The thiol group of the this compound has a high affinity for the gold surface and will spontaneously form a self-assembled monolayer on the nanoparticle.

-

Purification: After the reaction, the functionalized AuNPs are purified to remove any unbound this compound and other reactants. This is often achieved through centrifugation and resuspension in a clean solvent.

-

Characterization: The resulting PEGylated AuNPs are then characterized using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to confirm successful functionalization and assess their size, stability, and dispersity.

The workflow for this experimental protocol can be visualized as follows.

Figure 2: Workflow for gold nanoparticle functionalization.

References

- 1. Thiol PEG, methoxy PEG Thiol, mPEG-SH [nanocs.net]

- 2. mPEG-SH, Methoxy PEG Thiol - Biopharma PEG [biochempeg.com]

- 3. average M<sub>N</sub> 800, chemical modification reagent thiol reactive, methoxy, thiol | Sigma-Aldrich [sigmaaldrich.com]

- 4. nanocs.net [nanocs.net]

- 5. purepeg.com [purepeg.com]

- 6. nanocs.net [nanocs.net]

An In-depth Technical Guide to m-PEG9-SH: Properties and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of methoxy-poly(ethylene glycol)-thiol with nine repeating ethylene (B1197577) glycol units (m-PEG9-SH). It is intended for researchers, scientists, and drug development professionals who are utilizing this versatile molecule in their work. This document details the molecule's characteristics, provides experimental protocols for its common applications, and illustrates relevant workflows.

Core Physical and Chemical Properties

This compound is a heterobifunctional molecule characterized by a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a terminal thiol group. The PEG portion imparts hydrophilicity and biocompatibility, while the thiol group allows for specific conjugation to various substrates.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | 2,5,8,11,14,17,20,23,26-nonaoxaoctacosane-28-thiol | [1] |

| Synonyms | This compound, mPEG9-SH | [1] |

| CAS Number | 651042-84-1 | [1] |

| Molecular Formula | C19H40O9S | [1] |

| Molecular Weight | 444.58 g/mol | [1] |

| Exact Mass | 444.2400 | [1] |

| Appearance | White to off-white solid or viscous liquid (depending on purity and conditions) | [2][3] |

| Purity | Typically >95% | [1][4] |

Solubility and Stability

| Property | Details | Source |

| Solubility | Soluble in water and most organic solvents such as ethanol, chloroform, and DMSO. | [2][3][4] |

| Storage Conditions | For long-term storage, it is recommended to store at -20°C in a dry, dark environment.[1][2][4] For short-term storage, 0-4°C is suitable.[1] It is advised to avoid frequent freeze-thaw cycles.[4] For optimal stability, materials may be handled under an inert gas like argon.[2][3] | |

| Shipping Conditions | Typically shipped at ambient temperature as a non-hazardous chemical, stable for several weeks during ordinary shipping.[1] | |

| Shelf Life | It is recommended to re-test the material after 6 months.[3] |

Reactivity and Applications

The terminal thiol (-SH) group is the primary site of reactivity for this compound, enabling its use in various bioconjugation and surface modification applications.

Thiol Reactivity

The sulfhydryl group of this compound exhibits high reactivity towards specific functional groups, making it a valuable tool for covalent modification of biomolecules and materials. Key reactions include:

-

Thiol-Maleimide Coupling: The thiol group reacts specifically with maleimide (B117702) groups at a pH range of 6.5-7.5 to form a stable, non-reversible thioether linkage.[5] This is a widely used method for labeling proteins, peptides, and other biomolecules.[6][7]

-

Gold Surface Functionalization: The thiol group has a strong affinity for gold surfaces, facilitating the formation of self-assembled monolayers.[3][4] This is commonly used to PEGylate gold nanoparticles (AuNPs) and gold films, which increases their stability, reduces non-specific binding, and enhances biocompatibility.[4][8]

-

Reaction with Other Thiol-Reactive Groups: The thiol group can also react with other functional groups such as iodoacetamides, pyridyl disulfides, and vinyl sulfones.[3][5]

Common Applications

-

PEGylation: The process of attaching PEG chains to molecules or surfaces. PEGylation with this compound can enhance the solubility and stability of proteins and peptides, and reduce their immunogenicity.[4]

-

Drug Delivery: Used in the development of drug delivery systems, where the PEG linker can improve the pharmacokinetic properties of a drug.

-

PROTAC Linkers: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9][10]

-

Surface Modification: Modification of surfaces to prevent non-specific protein adsorption in biomedical devices and diagnostic assays.[4]

-

Bioconjugation: Linking therapeutic agents, targeting ligands, or imaging agents to biomolecules.[4]

Experimental Protocols

The following are detailed methodologies for common experimental procedures involving m-PEG-SH compounds, which are applicable to this compound.

Protocol for Thiol-Maleimide Coupling to a Protein

This protocol outlines the steps for conjugating a maleimide-containing molecule to a protein with available sulfhydryl groups.

Materials:

-

Protein with free thiol groups

-

This compound (or other thiol-containing molecule if the protein is maleimide-activated)

-

Maleimide-functionalized molecule (e.g., a fluorescent dye)

-

Degassed conjugation buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5; avoid thiol-containing buffers)[6][7]

-

Reducing agent (optional, e.g., TCEP or DTT)

-

Anhydrous DMSO or DMF

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[6][7]

-

If the protein's cysteine residues are in the form of disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution.[11] Incubate for 20-30 minutes at room temperature.[11] If using DTT, it must be removed before adding the maleimide reagent, as it also contains a thiol group.

-

-

Maleimide Reagent Preparation:

-

Conjugation Reaction:

-

Purification:

Caption: Workflow for Thiol-Maleimide Protein Conjugation.

Protocol for Gold Nanoparticle (AuNP) Functionalization

This protocol describes a general method for functionalizing gold nanoparticles with this compound.

Materials:

-

Gold nanoparticle solution

-

This compound

-

Buffer solution (e.g., water, PBS at pH 7-8)[13]

-

Centrifuge

Procedure:

-

This compound Solution Preparation:

-

Dissolve this compound in the buffer solution. The concentration will depend on the desired surface coverage of the AuNPs.

-

-

Functionalization Reaction:

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Remove the supernatant containing excess, unbound this compound.

-

Resuspend the AuNP pellet in fresh buffer.

-

Repeat the centrifugation and resuspension steps multiple times to ensure the removal of all unbound this compound.[14]

-

References

- 1. medkoo.com [medkoo.com]

- 2. labsolu.ca [labsolu.ca]

- 3. nanocs.net [nanocs.net]

- 4. Thiol PEG, mPEG-SH [nanocs.net]

- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. m-PEG3-SH | PROTAC Linker | TargetMol [targetmol.com]

- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 12. broadpharm.com [broadpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Functional Core of m-PEG9-SH: An In-Depth Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, understanding the functionality of linker molecules is paramount in the design of sophisticated bioconjugates. This guide provides a comprehensive overview of the methoxy-poly(ethylene glycol)9-thiol (m-PEG9-SH) linker, a versatile tool in the development of therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), as well as in the functionalization of nanoparticles.

The this compound linker is a heterobifunctional molecule featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of nine ethylene (B1197577) glycol units, which imparts hydrophilicity and biocompatibility, and a terminal thiol (-SH) group that serves as a reactive handle for covalent conjugation.[1][2] Its discrete chain length allows for precise control over the spatial separation of conjugated moieties, a critical factor in optimizing the biological activity of complex therapeutic constructs.[3]

Core Properties and Comparative Analysis of m-PEG-SH Linkers

The selection of a linker is a critical design element in bioconjugation, influencing solubility, stability, and the ultimate efficacy of the conjugate. The this compound linker offers a balance of hydrophilicity and spacer length suitable for a variety of applications. To provide a clear comparison, the following table summarizes the key quantitative data for this compound and related m-PEG-SH linkers of varying PEG chain lengths.

| Property | m-PEG3-SH | m-PEG6-SH | This compound | m-PEG12-SH |

| CAS Number | 31521-83-2 | 441771-60-4 | 651042-84-1 | 174569-25-6 (Amine version) |

| Molecular Formula | C7H16O3S | C13H28O6S | C19H40O9S | C25H52O12 (Amine version) |

| Molecular Weight ( g/mol ) | 180.27 | 312.42 | 444.58 | 550.7 (Amine version) |

| Spacer Arm Length (Å) | ~14.7 | ~25.8 | ~36.9 | ~48.0 |

| Purity | ≥98% | ≥90% | >96% | Not Specified |

| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | Water, DMSO, DMF | Water, DMSO, DMF |

| Storage Conditions | -20°C, dry, dark | -20°C, dry, dark | -20°C, dry, dark | -20°C, dry, dark |

Note: The spacer arm length is an estimation based on the extended conformation of the PEG chain. The exact length in solution will vary depending on the conformation.

Signaling Pathways and Mechanisms of Action

The this compound linker is a key component in the construction of PROTACs, which are designed to hijack the body's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate disease-causing proteins.[1] The following diagram illustrates the mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

Experimental Protocols

The utility of the this compound linker is realized through its versatile thiol group, which readily reacts with various functional groups to form stable covalent bonds. The most common reaction is with a maleimide (B117702) group to form a stable thioether linkage.

Thiol-Maleimide Conjugation Protocol

This protocol outlines a general procedure for conjugating this compound to a maleimide-functionalized molecule, such as a protein or a payload for an ADC.

Materials:

-

This compound

-

Maleimide-functionalized molecule

-

Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: Free cysteine or N-acetylcysteine

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

-

Preparation of Reactants:

-

Dissolve the maleimide-functionalized molecule in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

-

Dissolve this compound in the conjugation buffer immediately before use.

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Add a 2-fold molar excess of a quenching reagent (relative to the starting amount of maleimide) to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the conjugate from excess this compound and quenching reagent using size-exclusion chromatography or dialysis.

-

-

Characterization:

Functionalization of Gold Nanoparticles

The thiol group of this compound has a strong affinity for gold surfaces, making it an excellent choice for the functionalization of gold nanoparticles (AuNPs). This process, often referred to as PEGylation, enhances the stability of the nanoparticles in biological media and provides a hydrophilic shield to reduce non-specific protein adsorption.[7][8]

Materials:

-

Colloidal gold nanoparticle solution

-

This compound

-

Phosphate (B84403) buffer (e.g., 10 mM, pH 7.4)

Procedure:

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in deionized water or phosphate buffer.

-

-

Functionalization Reaction:

-

Add the this compound solution to the colloidal gold nanoparticle solution with gentle stirring. The final concentration of this compound will depend on the size and concentration of the nanoparticles and the desired grafting density.

-

Allow the reaction to proceed for several hours to overnight at room temperature to ensure the formation of a stable self-assembled monolayer.[9]

-

-

Purification of Functionalized Nanoparticles:

-

Remove excess, unbound this compound by centrifugation. The functionalized nanoparticles will form a soft pellet.

-

Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh buffer. Repeat the centrifugation and resuspension steps 2-3 times.

-

-

Characterization:

-

Characterize the PEGylated nanoparticles to confirm successful functionalization. Techniques such as dynamic light scattering (DLS) can be used to measure the increase in hydrodynamic diameter, and UV-Vis spectroscopy can be used to assess the stability of the nanoparticles in high salt solutions.[10]

-

Assessing the Efficacy of this compound Containing PROTACs

Once a PROTAC has been synthesized using the this compound linker, a series of in vitro assays are necessary to evaluate its efficacy in degrading the target protein. The following workflow outlines the key steps in this assessment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. mdpi.com [mdpi.com]

- 4. broadpharm.com [broadpharm.com]

- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]

- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 9. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Thiol Group in the Reactivity of m-PEG9-SH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The methoxy-poly(ethylene glycol)-thiol linker, m-PEG9-SH, has emerged as a critical tool in bioconjugation, drug delivery, and materials science. Its utility is fundamentally anchored in the versatile reactivity of its terminal thiol (-SH) group. This guide provides a comprehensive technical overview of the core principles governing the reactivity of the thiol moiety in this compound, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their applications.

The Nucleophilic Heart of Reactivity: The Thiolate Anion

The reactivity of the thiol group in this compound is predominantly dictated by its deprotonated form, the thiolate anion (-S⁻). The equilibrium between the thiol and the thiolate is governed by the pKa of the thiol group, which for alkanethiols like this compound is typically in the range of 8-10. At physiological pH (around 7.4), a significant portion of the thiol groups exists as the highly nucleophilic thiolate anion, ready to react with a variety of electrophilic partners. This inherent nucleophilicity is the cornerstone of the most common conjugation strategies involving this compound.

Key Reactions Harnessing the Thiol Group's Reactivity

The thiol group of this compound participates in several highly efficient and specific conjugation reactions. The most prominent among these are thiol-maleimide addition, thiol-ene "click" chemistry, and thiol-disulfide exchange.

Thiol-Maleimide Addition: A Workhorse in Bioconjugation

The reaction between a thiol and a maleimide (B117702) is one of the most widely used methods for site-specific modification of biomolecules.[1] The reaction proceeds via a Michael addition, where the nucleophilic thiolate anion of this compound attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[1] This reaction is highly chemoselective for thiols at a pH range of 6.5-7.5, being approximately 1,000 times faster than the reaction with amines at neutral pH.[1]

Factors Influencing Thiol-Maleimide Reaction Kinetics:

| Factor | Effect on Reaction Rate | Notes |

| pH | Increases with pH up to ~7.5 | Higher pH favors the formation of the more reactive thiolate anion. Above pH 7.5, competing hydrolysis of the maleimide and reaction with amines can occur.[1][2] |

| Buffer Concentration | Can influence reaction speed | The type and concentration of the buffer can affect the local pH and the availability of the thiolate.[2] |

| Temperature | Increases with temperature | As with most chemical reactions, higher temperatures increase the reaction rate. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can accelerate the reaction | These solvents can help to stabilize the transition state. |

Experimental Protocol: Conjugation of this compound to a Maleimide-Activated Protein

This protocol provides a general guideline for the conjugation of this compound to a protein containing a maleimide group.

Materials:

-

Maleimide-activated protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, free of primary amines and thiols).

-

This compound (MedKoo Biosciences, CAS# 651042-84-1)[3]

-

Degassed reaction buffer (e.g., PBS, pH 7.2).

-

Quenching solution (e.g., 1 M β-mercaptoethanol or L-cysteine in reaction buffer).

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

-

Protein Preparation: Dissolve the maleimide-activated protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

-

This compound Solution Preparation: Immediately before use, dissolve this compound in the reaction buffer to a concentration that will result in a 10- to 20-fold molar excess over the protein.[4]

-

Conjugation Reaction: Add the this compound solution to the protein solution. Mix gently and incubate at room temperature for 2-4 hours or at 4°C overnight.[4]

-

Quenching: Add the quenching solution to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess this compound and quenching reagent by SEC or dialysis.

-

Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Logical Workflow for Thiol-Maleimide Conjugation

Caption: A generalized workflow for the conjugation of this compound to a maleimide-activated protein.

Thiol-Ene "Click" Chemistry: A Versatile and Efficient Ligation

The thiol-ene reaction is a "click" chemistry reaction that involves the addition of a thiol across a carbon-carbon double bond (an "ene"). This reaction can be initiated by radicals (e.g., through photoinitiation) or by nucleophilic catalysis. The radical-mediated thiol-ene reaction is particularly noteworthy for its high efficiency, rapid reaction rates, and insensitivity to oxygen and water, making it suitable for a wide range of applications, including surface modification and hydrogel formation.[5][6] The reaction proceeds via a free-radical chain mechanism, leading to the formation of a stable thioether linkage.[7]

Quantitative Aspects of Thiol-Ene Reactions:

| Parameter | Typical Values/Observations | Reference |

| Reaction Time | Can be very fast, often complete within minutes to an hour with photoinitiation. | [6] |

| Yield | Generally high to quantitative yields. | [5] |

| Quantum Yield | For photocatalyzed reactions, the quantum yield can be influenced by the choice of photoinitiator and reaction conditions. | [8] |

Experimental Protocol: Photoinitiated Thiol-Ene Modification of an Alkene-Functionalized Surface

This protocol describes the general steps for attaching this compound to a surface functionalized with alkene groups.

Materials:

-

Alkene-functionalized substrate (e.g., glass slide, silicon wafer).

-

This compound.

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA).

-

Anhydrous, degassed solvent (e.g., toluene, THF).

-

UV light source (e.g., 365 nm).

Procedure:

-

Substrate Preparation: Ensure the alkene-functionalized substrate is clean and dry.

-

Reaction Solution Preparation: In a glovebox or under an inert atmosphere, prepare a solution of this compound (e.g., 10-50 mM) and the photoinitiator (e.g., 1-5 mol% relative to the alkene groups on the surface) in the anhydrous solvent.

-

Surface Modification: Immerse the substrate in the reaction solution in a suitable reaction vessel.

-

Photoinitiation: Expose the reaction vessel to UV light for a predetermined time (e.g., 15-60 minutes). The optimal time should be determined empirically.

-

Washing: After irradiation, remove the substrate and wash it thoroughly with the solvent to remove any unreacted reagents.

-

Characterization: Analyze the modified surface using techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), or atomic force microscopy (AFM) to confirm the successful attachment of the PEG linker.[5]

Workflow for Surface Modification via Thiol-Ene Chemistry

Caption: A schematic workflow for the modification of a surface with this compound using a photoinitiated thiol-ene reaction.

Thiol-Disulfide Exchange: A Reversible Conjugation Strategy

Thiol-disulfide exchange is a reversible reaction where a thiol reacts with a disulfide bond to form a new disulfide bond and a new thiol.[9] This reaction is crucial in many biological processes, such as protein folding. In the context of this compound, it allows for the reversible attachment of the PEG linker to molecules containing disulfide bonds or for the formation of disulfide-linked dimers. The reaction is typically favored at neutral to slightly alkaline pH.[9]

Quantitative Data on Thiol-Disulfide Exchange:

| Parameter | Typical Values/Observations | Reference |

| Second-Order Rate Constant | For the reaction of a thiol with a disulfide, rate constants are typically in the range of 1-10 M⁻¹s⁻¹. | [9] |

| Equilibrium Constant (Keq) | The Keq depends on the redox potentials of the participating thiols and can be determined by measuring the concentrations of all species at equilibrium. | [10][11][12] |

Experimental Protocol: Reversible Immobilization of a Thiol-Containing Peptide to a Disulfide-Functionalized Surface

This protocol outlines a general procedure for the reversible immobilization of a peptide via thiol-disulfide exchange.

Materials:

-

Disulfide-functionalized surface (e.g., a gold surface modified with a dithiol).

-

Thiol-containing peptide.

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Reducing agent for cleavage (e.g., dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP)).

Procedure:

-

Surface Preparation: Ensure the disulfide-functionalized surface is clean and equilibrated with the reaction buffer.

-

Immobilization: Prepare a solution of the thiol-containing peptide in the reaction buffer and apply it to the surface. Incubate for a sufficient time to reach equilibrium (this may range from minutes to hours).

-

Washing: Wash the surface with the reaction buffer to remove any non-covalently bound peptide.

-

Confirmation of Immobilization: Analyze the surface to confirm peptide attachment (e.g., using surface plasmon resonance (SPR) or quartz crystal microbalance (QCM)).

-

Cleavage and Release: To release the immobilized peptide, incubate the surface with a solution of a reducing agent (e.g., 10-50 mM DTT) in the reaction buffer.

-

Confirmation of Release: Analyze the surface again to confirm the removal of the peptide.

Signaling Pathway Application: A Conceptual Workflow for Studying Receptor-Ligand Interactions

Caption: A conceptual workflow for using this compound in a single-molecule force spectroscopy experiment to study ligand-GPCR interactions.

Applications in Drug Development and Beyond

The reactivity of the thiol group in this compound is leveraged in numerous applications within drug development and research:

-

Antibody-Drug Conjugates (ADCs): The thiol group can be used to attach potent cytotoxic drugs to antibodies, creating targeted cancer therapies. The PEG linker enhances the solubility and stability of the ADC.[][14][15][16]

-

Surface Modification: this compound is used to create protein-resistant surfaces on medical devices and biosensors by forming self-assembled monolayers on gold surfaces.[17][18][19][20]

-

Hydrogel Formation: The thiol group can participate in cross-linking reactions to form biocompatible hydrogels for cell encapsulation and tissue engineering.[2]

-

Drug Delivery: The PEG chain in this compound can improve the pharmacokinetic properties of drugs by increasing their half-life and reducing immunogenicity.[21]

Conclusion

The terminal thiol group is the central driver of this compound's utility as a versatile molecular linker. Its nucleophilic character, particularly in its thiolate form, enables a range of specific and efficient conjugation reactions, including thiol-maleimide addition, thiol-ene click chemistry, and thiol-disulfide exchange. By understanding the principles that govern the reactivity of this functional group and by leveraging detailed experimental protocols, researchers can effectively employ this compound to advance their work in drug development, diagnostics, and materials science. This guide provides a foundational framework for harnessing the power of the thiol group in this compound for innovative scientific applications.

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. medkoo.com [medkoo.com]

- 4. broadpharm.com [broadpharm.com]

- 5. TEMPO driven thiol–ene reaction for the preparation of polymer functionalized silicon wafers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. The Photocatalyzed Thiol‐ene reaction: A New Tag to Yield Fast, Selective and reversible Paramagnetic Tagging of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics and Equilibria of the Thiol/Disulfide Exchange Reactions of Somatostatin with Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Species-Specific Thiol-Disulfide Equilibrium Constant: A Tool To Characterize Redox Transitions of Biological Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. purepeg.com [purepeg.com]

- 15. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. adcreview.com [adcreview.com]

- 17. researchgate.net [researchgate.net]

- 18. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Preparation of Nanoparticle-Immobilized Gold Surfaces for the Reversible Conjugation of Neurotensin Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

m-PEG9-SH solubility and solvent compatibility

An In-Depth Technical Guide to the Solubility and Solvent Compatibility of m-PEG9-SH

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of methoxy(polyethylene glycol)-thiol, specifically focusing on this compound. This information is critical for researchers, scientists, and professionals in drug development who utilize PEGylation technologies.

Introduction to this compound

Methoxy(polyethylene glycol)-thiol (m-PEG-SH) is a monofunctionalized polyethylene (B3416737) glycol (PEG) derivative with a terminal thiol (-SH) group. The "9" in this compound indicates the presence of nine repeating ethylene (B1197577) glycol units. The hydrophilic nature of the PEG chain generally imparts good aqueous solubility, while the reactive thiol group allows for covalent attachment to various substrates, including proteins, peptides, and nanoparticles. The thiol group exhibits a high affinity for gold surfaces and can react with maleimide, iodoacetyl, and pyridyldithio groups.[1][2]

Solubility of m-PEG-SH

The solubility of m-PEG-SH compounds is influenced by their molecular weight and the nature of the solvent. Generally, m-PEG-SH derivatives are readily soluble in aqueous solutions and many common organic solvents.[1] The hydrophilic PEG spacer enhances solubility in aqueous media.[3]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for m-PEG-SH compounds in various solvents. It is important to note that this data is for general m-PEG-SH and may vary slightly for the specific this compound oligomer.

| Solvent | Concentration | Observation | Source(s) |

| Water | 10 mg/mL | Clear solution | [1][2] |

| Ethanol | 10 mg/mL | Clear solution | [1] |

| Chloroform | 10 mg/mL | Clear solution | [1][2] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Clear solution | [1][2] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Requires ultrasonic treatment for dissolution | [4] |

Solvent Compatibility

The compatibility of this compound with different solvents and buffer systems is a critical consideration for its application in bioconjugation and surface modification.

Aqueous Buffers

m-PEG-SH is generally compatible with a wide range of aqueous buffers commonly used in biological applications (e.g., phosphate-buffered saline (PBS), TRIS, HEPES). However, the stability of the thiol group is pH-dependent. At alkaline pH, the thiol group is more susceptible to oxidation, leading to the formation of disulfide bonds. Therefore, for applications requiring a free thiol group, it is recommended to work at neutral or slightly acidic pH and to use freshly prepared solutions.[2] Degassing buffers to remove dissolved oxygen can also help minimize oxidation.

Organic Solvents

As indicated in the solubility table, m-PEG-SH is soluble in several common organic solvents. This property is advantageous for purification and for reactions where the substrate is not water-soluble. When working with organic solvents, it is crucial to ensure they are anhydrous, as residual water can affect the reactivity of certain functional groups.

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not detailed in the provided search results, a general procedure can be outlined based on standard laboratory practices.

General Protocol for Solubility Determination:

-

Material Preparation: Weigh a precise amount of this compound powder.

-

Solvent Addition: Add a measured volume of the desired solvent to the this compound powder to achieve the target concentration.

-

Dissolution: Vortex or stir the mixture at room temperature. For solvents like DMSO where higher concentrations are desired, sonication may be applied.[4]

-

Observation: Visually inspect the solution for clarity. A clear solution with no visible particulates indicates complete dissolution.

-

Filtration (Optional): For critical applications, the solution can be filtered through a 0.22 µm filter to remove any potential microparticulates.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the solubilization and handling of this compound for a conjugation reaction.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Features of Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers that have become indispensable tools in drug development and bioconjugation. Composed of repeating ethylene (B1197577) oxide units, these linkers are covalently attached to therapeutic molecules—a process known as PEGylation—to enhance their physicochemical and pharmacokinetic properties. This guide provides a detailed examination of the core features of PEG linkers, their impact on therapeutic agents, and the experimental methodologies for their application.

Core Physicochemical Features of PEG Linkers

The unique properties of PEG linkers are central to their utility in pharmaceutical sciences. These features directly contribute to the improved performance of the molecules they modify.

-

Structure and Flexibility : The fundamental structure of a PEG linker is a chain of repeating ethylene oxide units (–CH₂–CH₂–O–).[1] This simple, repeating structure imparts significant flexibility due to the free rotation around the C-O bonds, allowing the polymer to adopt various conformations in solution.[1] PEG linkers can be synthesized as linear or branched chains, with branched structures offering superior shielding effects and a higher hydrodynamic volume.[2][3][4] They are available in two main forms: monodisperse, which have a single, defined molecular weight, and polydisperse, which are a mixture with an average molecular weight.[5][6]

-

Water Solubility : The ethylene oxide units readily form hydrogen bonds with water molecules, making PEG highly soluble in aqueous environments.[1] This feature is particularly advantageous for improving the solubility of hydrophobic drugs, which can make them more suitable for intravenous administration and prevent aggregation.[2][6][]

-

Biocompatibility and Low Immunogenicity : PEG is widely recognized for its minimal toxicity and is approved by regulatory agencies for numerous biomedical applications.[1] When attached to a therapeutic molecule, the PEG chain forms a hydrophilic cloud or "shield" around it.[8] This shield masks the molecule from the host's immune system, reducing immunogenicity and antigenicity.[1][9][10] This "stealth" property minimizes the risk of an adverse immune response and can lead to better patient compliance.[9] While generally eliciting a minimal immune response, the potential for the formation of anti-PEG antibodies is a consideration in clinical settings.[1][11]

-

Tunable Properties : The length and molecular weight of the PEG chain can be precisely controlled during synthesis.[1] This tunability allows for the fine-tuning of a conjugate's properties. Longer chains generally provide greater shielding and a larger hydrodynamic radius, leading to more significant changes in pharmacokinetics.[3]

Impact on Pharmacokinetics and Drug Delivery

The process of PEGylation leverages the core features of PEG linkers to dramatically alter the pharmacokinetic profile of a therapeutic agent.

-

Prolonged Circulation Half-Life : The primary and most celebrated benefit of PEGylation is the extension of a drug's circulation half-life.[12] The increased hydrodynamic size of the PEGylated molecule significantly reduces its rate of renal clearance.[][10] The elimination pathway is dependent on molecular weight; PEGs with a molecular weight below 20-30 kDa are typically cleared by the kidneys, whereas larger PEGs are cleared more slowly through the liver and excreted in feces.[6][11][13]

-

Increased Stability : The protective hydration layer formed by the PEG chain offers steric hindrance, which shields the attached drug from enzymatic degradation by proteases.[2][4][14] This enhances the molecule's stability in the bloodstream, allowing it to remain active for a longer period.

-

Improved Drug Targeting : For nanoparticle-based drug delivery systems, PEGylation is crucial for preventing recognition and clearance by the immune system (specifically the reticuloendothelial system), allowing nanoparticles to circulate longer and accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[][9]

The logical relationship between the features of PEG linkers and their therapeutic benefits is illustrated below.

Quantitative Impact of PEGylation

The effects of PEGylation can be quantified by comparing the pharmacokinetic parameters of native and PEGylated molecules. The molecular weight of the attached PEG linker is a critical determinant of these effects.

| Parameter | Native Molecule | PEGylated Molecule | Fold Change | Reference |

| Terminal Half-Life | rhTIMP-1: 1.1 hours | PEG₂₀ₖ-TIMP-1: 28 hours | 25.5x | [15][16] |

| Terminal Half-Life | F(ab')₂ fragment: 38.32 hours | Fab-PEG-Fab: 71.41 hours | 1.86x | [17] |

| Circulation Half-Life | PEG (6 kDa): 18 minutes | PEG (50 kDa): 16.5 hours | 55x | [6][] |

Table 1: Comparison of half-life for native vs. PEGylated molecules.

| PEG Molecular Weight | Primary Clearance Pathway | Reference |

| < 20 kDa | Renal (Kidney) | [6][][11] |

| > 20 kDa | Hepatic (Liver) / Fecal | [6][][11][13] |

Table 2: Effect of PEG molecular weight on the dominant drug clearance pathway.

Applications in Drug Development

PEG linkers are integral to various advanced therapeutic platforms.

-

Protein and Peptide Drugs : This is the most traditional application, where PEGylation extends the duration of action for therapeutic proteins like interferons and growth factors, reducing the required dosing frequency.[6][18]

-

Small Molecule Drugs : PEGylation can solve solubility issues for small, hydrophobic molecules and extend their half-life.[6][]

-

Antibody-Drug Conjugates (ADCs) : In ADCs, PEG linkers are used to connect the antibody to the cytotoxic payload.[5] They can improve the solubility and stability of the ADC, contributing to a better therapeutic index.[6]

-

Nanoparticle and Gene Delivery : PEG linkers are used to coat the surface of nanoparticles, such as lipid nanoparticles (LNPs) for mRNA delivery.[5][] This "stealth" coating prevents rapid clearance, enabling effective delivery to target cells.[]

-

PROTACs : PEG linkers are employed in Proteolysis Targeting Chimeras to connect the target-binding and E3 ligase-binding moieties, providing solubility and optimal spatial orientation.[5]

The structure of a PEGylated protein is conceptually simple but profoundly effective.

Experimental Protocols

The following sections provide a generalized methodology for the PEGylation of a protein using a common amine-reactive chemistry, followed by purification and characterization.

Protocol for Protein PEGylation via NHS Ester Chemistry

This protocol describes the conjugation of a PEG-N-Hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein to be PEGylated

-

Amine-reactive PEG reagent (e.g., mPEG-NHS)

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Anhydrous organic solvent (e.g., DMSO or DMF) to dissolve the PEG reagent

-

Quenching buffer (e.g., 1 M Tris-HCl or glycine)

-

Purification system (e.g., SEC or IEX chromatography columns)

Procedure:

-

Preparation of Protein Solution : Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.[9][14] If the protein is stored in a buffer containing primary amines (like Tris), it must first be exchanged into the reaction buffer via dialysis or desalting.[1][14]

-

Preparation of PEG Reagent : The PEG-NHS ester is moisture-sensitive and should be warmed to room temperature before opening.[1][14] Immediately before use, dissolve the required amount of PEG-NHS in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[9][14] Do not store the reconstituted reagent, as the NHS ester readily hydrolyzes.[14]

-

PEGylation Reaction : Add a calculated molar excess of the PEG-NHS solution to the stirred protein solution. A starting point is often a 5- to 20-fold molar excess of PEG reagent over the protein.[1][9] The final volume of organic solvent should not exceed 10% of the total reaction volume.[14]

-

Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[9][14] Incubation time and temperature are key parameters to optimize for the desired degree of PEGylation.

-

Quenching : Stop the reaction by adding the quenching buffer. The primary amines in the quenching buffer will react with any remaining unreacted PEG-NHS ester.

-

Purification : Remove unreacted PEG and other byproducts from the PEGylated protein mixture. Common methods include:

-

Size Exclusion Chromatography (SEC) : Separates molecules based on their hydrodynamic radius. This is effective for removing smaller, unreacted PEG molecules from the larger PEGylated protein.[]

-

Ion Exchange Chromatography (IEX) : Separates based on surface charge. PEGylation shields the protein's surface charges, altering its elution profile compared to the un-PEGylated form.[] This can also separate species with different degrees of PEGylation.

-

-

Storage : Store the purified PEGylated protein under conditions appropriate for the native protein.[9]

Characterization of the PEGylated Product

It is critical to characterize the final product to confirm successful conjugation and determine the degree of modification.

-

SDS-PAGE : Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to visualize the increase in molecular weight. The PEGylated protein will migrate more slowly than the native protein, resulting in a band shift to a higher apparent molecular weight.[2]

-

HPLC-MS : High-Performance Liquid Chromatography coupled with Mass Spectrometry can be used to determine the precise molecular weight of the conjugate and identify the distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated).[3] Techniques like reversed-phase HPLC can also help separate positional isomers.[3][]

The overall experimental process follows a clear workflow.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. Protocol for Protein PEGylation [jenkemusa.com]

- 6. tandfonline.com [tandfonline.com]

- 8. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]

- 13. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 17. mdpi.com [mdpi.com]

- 18. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]

The Critical Nexus: A Technical Guide to PROTAC Linkers and the Emergence of m-PEG9-SH

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the targeted degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs). A PROTAC molecule is elegantly composed of three key moieties: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two components.[1][2] While significant research has focused on the warhead and E3 ligase ligand, the linker is increasingly recognized as a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2][3]

This technical guide provides an in-depth exploration of PROTAC linkers, with a special focus on the versatile polyethylene (B3416737) glycol (PEG) class and a detailed examination of the thiol-terminated m-PEG9-SH linker.

The Central Role of the PROTAC Linker

The linker in a PROTAC is far from a passive spacer. Its chemical composition, length, and attachment points are pivotal in dictating the molecule's biological activity.[4] The linker must be meticulously designed to allow the PROTAC to effectively bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] This ternary complex formation is the crucial event that initiates the ubiquitination of the POI, marking it for degradation by the proteasome.[5]

The physicochemical properties of the linker also play a significant role in the overall drug-like characteristics of the PROTAC. Linkers can influence a PROTAC's solubility, cell permeability, and metabolic stability.[4][6] For instance, the incorporation of hydrophilic linkers, such as PEG chains, can enhance the aqueous solubility of often large and hydrophobic PROTAC molecules, a common challenge in their development.[6][7]

Common PROTAC Linker Chemotypes

A variety of chemical motifs have been employed as PROTAC linkers, with alkyl chains and polyethylene glycol (PEG) being the most prevalent.[1] Approximately 55% of reported PROTACs utilize PEG linkers, while around 30% employ alkyl chains.[1] Other notable linker types include those incorporating alkynes, triazoles, and saturated heterocycles like piperazine (B1678402) and piperidine.[1]

| Linker Type | Key Characteristics | Advantages | Disadvantages |

| Alkyl Chains | Composed of saturated or unsaturated hydrocarbon chains. | Synthetically straightforward, chemically stable. | Can be hydrophobic, potentially limiting aqueous solubility and cell uptake. |

| Polyethylene Glycol (PEG) | Consist of repeating ethylene (B1197577) glycol units. | Hydrophilic, enhances solubility, biocompatible, allows for tunable length.[7][8] | May have reduced metabolic stability compared to alkyl linkers and can be more complex to synthesize.[7] |

| Triazole-containing | Formed via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). | Metabolically stable, can confer rigidity. | Synthesis requires specific reaction conditions. |

| Cycloalkane-based | Incorporate cyclic structures like piperazine or piperidine. | Introduce rigidity, can improve water solubility and metabolic stability.[7] | May be more synthetically challenging than linear linkers. |

The Rise of PEG Linkers in PROTAC Design

PEG linkers have emerged as a cornerstone in the design of effective PROTACs due to their unique and advantageous properties.[6] The inherent hydrophilicity of the PEG chain can significantly improve the solubility of the entire PROTAC molecule, which is often a major hurdle in drug development.[8] This enhanced solubility can, in turn, positively impact cell permeability and oral bioavailability.[8]

Furthermore, the length of the PEG linker is a readily tunable parameter, allowing for the optimization of the distance and orientation between the POI and the E3 ligase within the ternary complex.[4][8] This optimization is crucial for achieving efficient ubiquitination and subsequent degradation of the target protein. Studies have shown that both excessively short and overly long linkers can be detrimental to PROTAC activity, highlighting the importance of a well-defined linker length for productive ternary complex formation.[4]

A Closer Look at this compound

This compound is a specific, monodisperse PEG linker that has garnered interest in the field of PROTAC development. It consists of nine repeating ethylene glycol units, capped with a methoxy (B1213986) group at one end and a thiol (-SH) group at the other.

| Property | Value |

| Chemical Formula | C19H40O9S |

| Molecular Weight | 444.58 g/mol |

| CAS Number | 651042-84-1 |

Data sourced from MedKoo Biosciences[9]

The terminal thiol group of this compound provides a versatile handle for conjugation to either the warhead or the E3 ligase ligand through various chemical reactions, most notably thiol-maleimide Michael addition or disulfide bond formation. This allows for the precise and directional assembly of the PROTAC molecule.

Experimental Protocols

The development of a successful PROTAC involves a series of key experiments to characterize its synthesis, binding, and cellular activity.

PROTAC Synthesis via Thiol-Maleimide Ligation

This protocol describes the synthesis of a PROTAC using a thiol-containing linker like this compound and a maleimide-functionalized component (either the warhead or the E3 ligase ligand).

Materials:

-

This compound

-

Maleimide-functionalized warhead or E3 ligase ligand

-

Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Inert atmosphere (e.g., nitrogen or argon)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Dissolve the maleimide-functionalized component in the anhydrous solvent under an inert atmosphere.

-

Add a solution of this compound (typically 1.0-1.2 equivalents) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature. The reaction progress can be monitored by analytical techniques such as LC-MS.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified by preparative HPLC to yield the final PROTAC.

Ternary Complex Formation Assay (Fluorescence Polarization)

Fluorescence Polarization (FP) is a widely used biophysical technique to study the formation of the ternary complex.[10] This assay measures the change in the polarization of fluorescent light emitted from a labeled protein upon binding to other molecules.

Materials:

-

Fluorescently labeled protein of interest (POI*)

-

E3 ligase

-

PROTAC of interest

-

Assay buffer

Procedure:

-

A solution of the fluorescently labeled POI* is prepared in the assay buffer.

-

The PROTAC is serially diluted to create a range of concentrations.

-

The PROTAC dilutions are added to the POI* solution and incubated to allow for binary complex formation.

-

The E3 ligase is then added to the mixture.

-

The fluorescence polarization is measured at each concentration of the PROTAC.

-

An increase in fluorescence polarization upon the addition of the E3 ligase indicates the formation of the ternary complex.

Cellular Protein Degradation Assay (Western Blot)

This assay is a standard method to quantify the degradation of the target protein in a cellular context.

Materials:

-

Cell line expressing the protein of interest

-

PROTAC of interest

-

Cell lysis buffer

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).

-

After treatment, the cells are washed and lysed to extract the total protein.

-

The protein concentration of each lysate is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with the primary antibodies for the POI and the loading control.

-

After washing, the membrane is incubated with the appropriate secondary antibody.

-

The membrane is then treated with a chemiluminescent substrate, and the protein bands are visualized using an imaging system.

-

The intensity of the POI band is normalized to the loading control to determine the extent of protein degradation.

Visualizing PROTAC Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC development.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical experimental workflow for PROTAC development.

Conclusion

The linker is a critical and highly tunable component of a PROTAC molecule, with a profound impact on its biological activity and therapeutic potential. The strategic selection of the linker, including its chemical nature and length, is paramount for the successful design of potent and drug-like protein degraders. PEG linkers, exemplified by molecules like this compound, offer a powerful tool to address common challenges in PROTAC development, such as poor solubility and suboptimal ternary complex formation. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the rational design of linkers will undoubtedly play an even more central role in unlocking the full therapeutic promise of targeted protein degradation.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. medkoo.com [medkoo.com]

- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to m-PEG9-SH for Protein Modification

For researchers, scientists, and drug development professionals embarking on protein modification, understanding the tools and techniques at their disposal is paramount. This guide provides a comprehensive overview of m-PEG9-SH, a methoxy-terminated polyethylene (B3416737) glycol with nine ethylene (B1197577) glycol units and a terminal thiol group, for beginners in the field of protein modification. We will delve into its chemical properties, applications, and provide detailed experimental protocols and characterization methods.

Introduction to PEGylation and this compound

Poly(ethylene glycol), or PEG, is a biocompatible, non-toxic, and non-immunogenic polymer widely used in the pharmaceutical and biotechnology industries. The process of covalently attaching PEG chains to a protein, known as PEGylation, can significantly enhance the therapeutic properties of the protein.[1] Key benefits of PEGylation include:

-

Increased half-life: The increased hydrodynamic volume of the PEGylated protein reduces its rate of clearance by the kidneys.[1]

-

Reduced immunogenicity: The PEG chains can shield antigenic sites on the protein, making it less likely to elicit an immune response.

-

Improved stability: PEGylation can protect proteins from proteolytic degradation.

-

Enhanced solubility: PEG can increase the solubility of proteins that are otherwise difficult to work with in aqueous solutions.

This compound is a specific type of PEG reagent that is monodisperse, meaning it has a defined molecular weight and structure. It consists of a methoxy (B1213986) group at one end, which prevents cross-linking, a nine-unit polyethylene glycol spacer, and a reactive thiol (-SH) group at the other end. The thiol group is particularly useful for site-specific modification of proteins, primarily by forming a disulfide bond with a cysteine residue.

Core Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in protein modification.

| Property | Value |

| Chemical Formula | C19H40O9S |

| Molecular Weight | 444.58 g/mol |

| Appearance | White solid or viscous oil |

| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF) |

| Reactive Group | Thiol (-SH) |

| Storage Conditions | Store at -20°C, desiccated and protected from light. |

Mechanism of Protein Modification with this compound

The primary mechanism for conjugating this compound to a protein is through the formation of a disulfide bond. This reaction occurs between the thiol group of this compound and a free cysteine residue on the surface of the target protein. Disulfide bonds are covalent bonds formed from the oxidation of two thiol groups.[2][3][4] This approach offers a degree of site-specificity, as cysteine residues are often less abundant on a protein's surface compared to other reactive residues like lysines.

The reaction is typically carried out under mild conditions, at a pH between 6.5 and 8.0, to ensure the thiol groups are sufficiently reactive while maintaining the protein's structural integrity. The resulting disulfide linkage is stable under normal physiological conditions but can be cleaved by reducing agents, offering a potential mechanism for controlled release of the unmodified protein if desired.

Experimental Protocol: Protein Modification with this compound

This section provides a general, step-by-step protocol for the modification of a protein with this compound. It is important to note that optimization of reaction conditions, such as the molar ratio of PEG to protein and incubation time, is often necessary for each specific protein.

Materials and Reagents

-

This compound

-

Target protein with at least one accessible cysteine residue

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or another non-amine, non-thiol containing buffer.

-

Quenching Solution: A solution of a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (if stopping the reaction by reducing the disulfide is desired), or a cysteine solution to consume unreacted PEG.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for preparing the this compound stock solution.

-

Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns.

Experimental Workflow

References

- 1. Protected thiol-polyethylene glycol: a new activated polymer for reversible protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disulfide Bond Formation in the Mammalian Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for m-PEG9-SH in Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of methoxy-polyethylene glycol (9 units) thiol (m-PEG9-SH) in protein labeling. This reagent is a valuable tool for site-specific modification of proteins, particularly in the fields of drug development, diagnostics, and fundamental research.

Introduction

This compound is a hydrophilic polymer containing a terminal thiol (-SH) group, which allows for covalent attachment to proteins. The most common application involves the reaction of the thiol group with a maleimide-functionalized protein, forming a stable thioether bond. This process, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins by increasing their hydrodynamic size, enhancing solubility, and reducing immunogenicity and proteolytic degradation. The relatively short PEG chain of this compound offers a subtle modification that can be advantageous when minimal alteration of the protein's native structure and function is desired.

Key Applications

-

Improving Pharmacokinetics: Increasing the in vivo half-life of therapeutic proteins and peptides.[1]

-

Reducing Immunogenicity: Masking potential epitopes on the protein surface to minimize immune responses.

-

Enhancing Solubility and Stability: Improving the solubility of hydrophobic proteins and protecting them from degradation.

-

Drug Delivery and Targeting: Modifying proteins for use in targeted drug delivery systems and nanoparticle formulations.[2][3][4]

-

Bioconjugation: Serving as a linker for attaching other molecules, such as fluorescent dyes or small molecule drugs, to a protein of interest.

Experimental Protocols

Thiol-Maleimide Conjugation of this compound to a Protein

This protocol describes the site-specific labeling of a protein containing an accessible cysteine residue (or an engineered cysteine) with a maleimide-activated PEG reagent. For the purpose of this protocol, we will assume the protein has been pre-functionalized with a maleimide (B117702) group. The reverse is also common, where a thiol-containing PEG (like this compound) reacts with a maleimide-activated protein. The principles remain the same.

Materials:

-

Protein with an accessible maleimide group

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

-

Reducing agent (optional, for pre-reaction reduction of protein disulfides): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Purification system: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX) columns

Procedure:

-

Protein Preparation:

-

Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose a free cysteine for maleimide activation (a preceding step), treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature and subsequently remove the TCEP using a desalting column.

-

-

This compound Preparation:

-

Dissolve this compound in the conjugation buffer immediately before use to minimize oxidation of the thiol group.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically for each specific protein.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., L-cysteine) in a 2-fold molar excess relative to the this compound to cap any unreacted maleimide groups on the protein. Incubate for 30 minutes at room temperature.

-

-

Purification of the PEGylated Protein:

-

Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC). The PEGylated protein will have a larger hydrodynamic radius and elute earlier than the unlabeled protein.[5]

-

Alternatively, ion-exchange chromatography (IEX) can be used to separate the PEGylated protein from the un-PEGylated form based on changes in surface charge.[5]

-

-

Characterization:

-

Confirm successful PEGylation and determine the degree of labeling using SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (for precise mass determination), and HPLC analysis.

-

Experimental Workflow Diagram

Caption: Workflow for this compound protein labeling.

Quantitative Data

Due to the proprietary nature of specific applications, quantitative data for this compound is not widely published. The following tables present representative data from studies using similar short-chain PEG-thiol or PEG-maleimide reagents to illustrate typical outcomes.

Table 1: Representative Labeling Efficiency and Protein Recovery

| Protein Example | PEG Reagent | Molar Ratio (PEG:Protein) | Labeling Efficiency (%) | Protein Recovery (%) | Analytical Method |

| Antibody Fragment (Fab) | HS-PEG-NH2 (2 kDa) | 20:1 | >95 | Not Reported | Size-Exclusion Chromatography |

| YopO Protein | Maleimide-functionalized Trityl | 10:1 | 90 | Not Reported | UV/Vis Spectroscopy |

| Sulphate Binding Protein | Oregon Green Maleimide | Not Reported | ~80 | Not Reported | UV/Vis and MALDI-TOF MS |

Disclaimer: The data presented are from studies using PEG reagents of similar reactivity but are not specific to this compound. Actual results will vary depending on the protein and reaction conditions.

Table 2: Representative Stability Data of PEGylated Proteins

| Protein | PEG Reagent | Stability Metric | Result |

| WW domain of human Pin1 | Gln-PEG | Folding Free Energy (ΔGf) | -0.37 kcal/mol change vs. Asn-PEG |

| Generic Protein | PEG-mono-sulfone | Deconjugation | More stable than PEG-maleimide conjugate |

Disclaimer: These data illustrate the potential impact of PEGylation on protein stability and are not specific to this compound.

Application in Drug Development: A Hypothetical Signaling Pathway

PEGylated proteins are often developed to have a longer systemic circulation time, making them more effective therapeutics. For instance, a PEGylated growth factor antagonist could be used to block a signaling pathway involved in cancer progression.

The diagram below illustrates a hypothetical scenario where a PEGylated antibody fragment (Fab), modified with this compound, is used to block the interaction between a receptor tyrosine kinase (RTK) and its ligand, thereby inhibiting downstream signaling pathways like the MAPK/ERK pathway that promotes cell proliferation.

Caption: Inhibition of a signaling pathway by a PEGylated antibody.

References

- 1. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biopharminternational.com [biopharminternational.com]

Application Notes and Protocols for Nanoparticle Functionalization with m-PEG9-SH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic potential of nanoparticles. Among the various PEG derivatives, methoxy-PEG-thiol with nine ethylene (B1197577) glycol units (m-PEG9-SH) is a valuable tool for modifying nanoparticle surfaces. The terminal thiol (-SH) group exhibits a strong affinity for the surfaces of noble metal nanoparticles, such as gold (Au) and silver (Ag), forming a stable covalent bond. The methoxy (B1213986) (-OCH3) terminus is chemically inert, preventing unwanted reactions.

This document provides detailed application notes and experimental protocols for the functionalization of nanoparticles using this compound. It is intended to guide researchers, scientists, and drug development professionals in the effective surface modification of nanoparticles for various biomedical applications, including drug delivery, in vivo imaging, and diagnostics. The inclusion of this compound on the nanoparticle surface offers several advantages:

-

Increased Hydrophilicity and Colloidal Stability: The hydrophilic PEG chains create a hydration layer around the nanoparticle, preventing aggregation in biological media.[1]